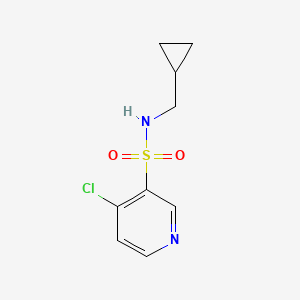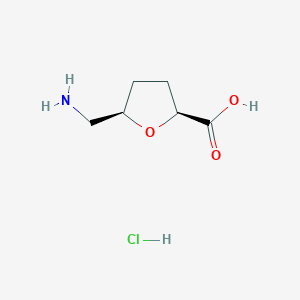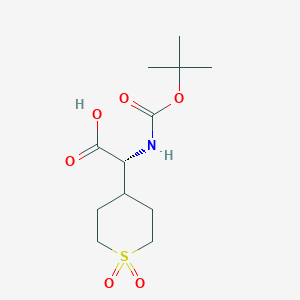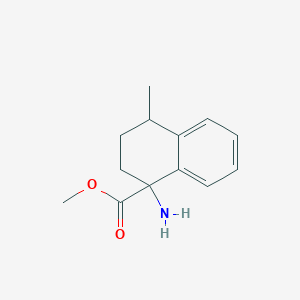
Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and features an amino group and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which undergoes a series of reactions to introduce the amino and carboxylate ester groups.
Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of the compound is reacted with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the amination and esterification reactions in a controlled environment.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield, while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylate ester group, making it less versatile in chemical reactions.
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains a ketone group instead of an amino group, leading to different reactivity and applications.
Aminomethyl propanol: A simpler compound with an amino and hydroxyl group, used in different contexts such as buffer solutions and cosmetics.
Uniqueness
Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which allows for a wide range of chemical modifications and applications
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
methyl 1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9-7-8-13(14,12(15)16-2)11-6-4-3-5-10(9)11/h3-6,9H,7-8,14H2,1-2H3 |
Clé InChI |
VWKSSWWGPAQPQB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2=CC=CC=C12)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


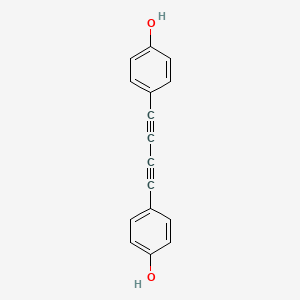
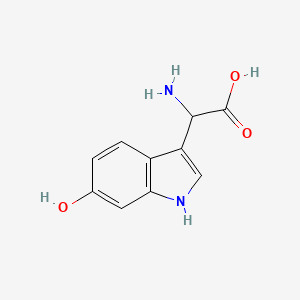
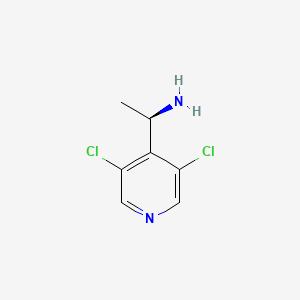
![Tert-butyl 3-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12944577.png)
![4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12944585.png)
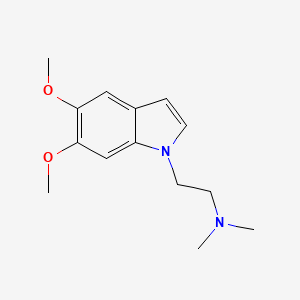
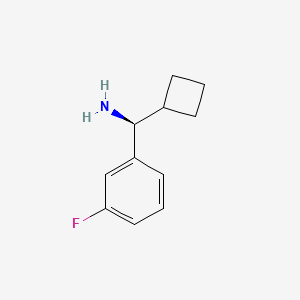

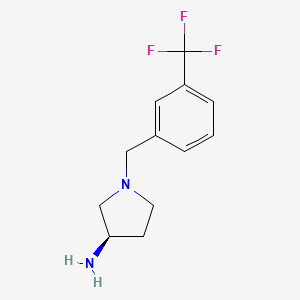
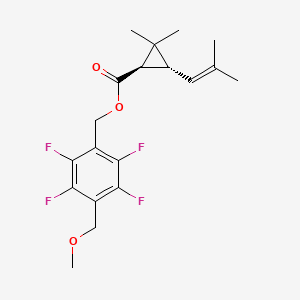
![3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B12944619.png)
